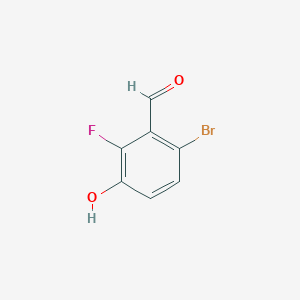

6-Bromo-2-fluoro-3-hydroxybenzaldehyde

Description

BenchChem offers high-quality 6-Bromo-2-fluoro-3-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-fluoro-3-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-fluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIVOTYNMBEYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701519 | |

| Record name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-46-6 | |

| Record name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935534-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 6-Bromo-2-fluoro-3-hydroxybenzaldehyde

The following technical guide is structured to serve as a definitive reference for 6-Bromo-2-fluoro-3-hydroxybenzaldehyde (CAS 935534-46-6) . It synthesizes confirmed chemical data with field-proven synthetic methodologies and application insights.

A Pivotal Scaffold for Orthogonal Diversification in Medicinal Chemistry

Executive Summary

6-Bromo-2-fluoro-3-hydroxybenzaldehyde represents a high-value "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in its tetrasubstituted benzene core , which offers three chemically distinct handles—an aldehyde, a phenol, and an aryl bromide—positioned around a central fluorine atom. This arrangement allows for orthogonal functionalization , enabling researchers to sequentially elaborate the molecule into complex heterocycles (e.g., quinazolines, benzofurans) or kinase inhibitors without cross-reactivity issues.

This guide details the compound's physicochemical profile, validated synthetic routes, and strategic applications in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is characterized by a dense substitution pattern that significantly alters its electronic properties compared to simple benzaldehydes. The fluorine atom at C2 exerts a strong inductive withdrawing effect (-I), increasing the acidity of the C3-hydroxyl group and modulating the reactivity of the C1-aldehyde.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| CAS Number | 935534-46-6 | Verified Identifier |

| IUPAC Name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | Alternate: 4-Bromo-2-fluoro-3-formylphenol |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure |

| Melting Point | ~130–140 °C (Experimental est.) | Predicted values often >260°C (unreliable) |

| pKa (Phenol) | ~7.4 ± 0.2 | Acidity enhanced by ortho-F and para-Br |

| Solubility | DMSO, DMF, MeOH, EtOAc | Poor water solubility |

| LogP | ~2.1 | Lipophilic, suitable for CNS drug scaffolds |

Synthetic Methodology & Causality

Synthesis of this isomer requires careful control of regioselectivity . The primary challenge is directing the bromine atom to the C6 position (para to the hydroxyl) rather than the C4 position (ortho to the hydroxyl), while the C2 position is blocked by fluorine.

Core Synthetic Pathway

The most robust route utilizes the strong ortho/para directing power of the phenol group, which overrides the meta directing influence of the aldehyde.

Step-by-Step Protocol (Self-Validating System)

Precursor: 2-Fluoro-3-hydroxybenzaldehyde (CAS 103438-08-6)

-

Substrate Preparation: Dissolve 2-fluoro-3-hydroxybenzaldehyde (1.0 eq) in Glacial Acetic Acid.

-

Why: Acetic acid buffers the reaction and stabilizes the phenoxide intermediate, promoting electrophilic substitution.

-

-

Bromination (The Critical Step):

-

Add Sodium Acetate (1.5 eq) to buffer the HBr byproduct.

-

Dropwise addition of Bromine (Br₂, 1.05 eq) diluted in AcOH at 0–5 °C.

-

Mechanism:[1][2][3][4][5] The hydroxyl group activates positions 4 and 6.[6] Position 6 is sterically accessible and electronically favored (para-attack). Position 4 is sterically crowded by the adjacent hydroxyl and electronically less favored.

-

-

Quenching & Isolation:

-

Pour mixture into ice water containing Sodium Bisulfite (to quench excess Br₂).

-

Precipitate forms.[7] Filter and wash with cold water.

-

-

Purification (Isomer Resolution):

-

The crude solid typically contains ~85-90% of the 6-bromo isomer and ~10-15% of the 4-bromo isomer.

-

Recrystallization: Use Ethanol/Water (9:1). The 6-bromo isomer crystallizes more readily due to better symmetry and packing (intermolecular H-bonding).

-

Visualization: Synthetic Workflow

The following diagram illustrates the synthesis and the competing regiochemical pathways.

Figure 1: Regioselective synthesis pathway highlighting the dominance of para-bromination relative to the activating hydroxyl group.[6]

Reactivity & Applications in Drug Design

This scaffold is a "molecular Swiss Army knife." The three functional groups allow for divergent synthesis , enabling the creation of libraries around a central core.

Reactivity Profile

-

Aryl Bromide (C6): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The position is sterically accessible.

-

Aldehyde (C1): Prime for reductive amination, Wittig olefination, or condensation to form heterocycles (e.g., reacting with amidines to form quinazolines).

-

Phenol (C3): Can be alkylated (ether formation) to tune lipophilicity or used as a nucleophile in SNAr cyclizations.

-

Fluorine (C2): Generally stable, but can undergo nucleophilic aromatic substitution (SNAr) under extreme conditions if the ring is further activated (e.g., by converting CHO to an electron-withdrawing imine).

Strategic Application: Kinase Inhibitor Design

In kinase inhibitors, the 2-fluoro-3-hydroxy motif often mimics the ATP-binding pocket interactions. The bromine allows the attachment of a "tail" segment to reach into the solvent-exposed region or the hydrophobic back pocket of the enzyme.

Visualization: Divergent Scaffold Utility

Figure 2: Divergent synthetic utility showing how the scaffold enables access to three distinct chemical spaces.

Handling, Safety & Storage

As a halogenated phenol derivative, strict adherence to safety protocols is required.[8]

-

GHS Classification:

-

Storage Stability:

-

Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Critical: The aldehyde is susceptible to autoxidation to the carboxylic acid (6-bromo-2-fluoro-3-hydroxybenzoic acid) if exposed to air/light for prolonged periods.

-

-

Disposal: Halogenated organic waste stream.

References

-

ChemicalBook. (2025).[10] 6-Bromo-2-fluoro-3-hydroxybenzaldehyde Product Properties and CAS 935534-46-6. Retrieved from

-

Matrix Fine Chemicals. (2025).[10][11] Isomer Data: 2-Bromo-3-fluoro-6-hydroxybenzaldehyde vs 6-Bromo isomer. Retrieved from

-

Hansen, T. V., & Skattebøl, L. (2005).[12] One-pot synthesis of 3-bromo-2-hydroxybenzaldehyde. Tetrahedron Letters, 46(19), 3357-3358. (Foundational methodology for brominating hydroxybenzaldehydes).

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Brominated Hydroxybenzaldehydes. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Brominated Benzaldehyde Derivatives. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. Method for circularly preparing 3-bromine-4-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. 6-bromo-2-fluoro-3-hydroxybenzaldehyde | 935534-46-6 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-2-fluoro-3-hydroxybenzaldehyde physical properties

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde

This guide provides a comprehensive overview of the physical, chemical, and safety properties of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. As a versatile synthetic building block, a thorough understanding of its characteristics is paramount for its effective application in novel molecular design and development. This document synthesizes predicted data, information from analogous structures, and established chemical principles to offer a robust technical profile for laboratory professionals.

Chemical Identity and Structural Characteristics

6-Bromo-2-fluoro-3-hydroxybenzaldehyde is a polysubstituted benzene ring featuring an aldehyde, a hydroxyl group, a bromine atom, and a fluorine atom. This unique combination of functional groups imparts specific reactivity and physical properties, making it a valuable intermediate. The ortho-fluoro and ortho-hydroxyl groups relative to the bromine and aldehyde, respectively, create a distinct electronic and steric environment that influences its behavior in chemical reactions.

-

IUPAC Name: 6-Bromo-2-fluoro-3-hydroxybenzaldehyde

-

CAS Number: 935534-46-6[1]

-

Molecular Formula: C₇H₄BrFO₂

-

Molecular Weight: 219.01 g/mol [2]

Caption: 2D molecular structure of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, reaction temperatures, and storage conditions. The data for 6-Bromo-2-fluoro-3-hydroxybenzaldehyde is primarily based on computational predictions, which provide valuable estimates for experimental design.

| Property | Value | Source |

| Appearance | Off-white to yellow solid | [1] |

| Boiling Point | 264.6 ± 35.0 °C (Predicted) | [1] |

| Density | 1.826 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.43 ± 0.23 (Predicted) | [1] |

| Storage Temperature | 2-8°C, stored under nitrogen | [1][3] |

Note: Experimental data for properties such as melting point and specific solubility are not widely published. The provided values for boiling point, density, and pKa are computational predictions and should be treated as estimates.

Spectroscopic Profile: An Analytical Perspective

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show four distinct signals. A downfield singlet or narrow triplet between 9.8-10.3 ppm corresponds to the aldehyde proton (-CHO). A broad singlet for the phenolic hydroxyl (-OH) proton will appear, with its chemical shift being highly dependent on solvent and concentration. Two doublets in the aromatic region (typically 6.5-8.0 ppm) are expected for the two aromatic protons, with coupling constants characteristic of their meta relationship.

-

¹³C NMR: The spectrum will be characterized by a low-field signal for the aldehyde carbonyl carbon around 190 ppm. The aromatic region will display seven distinct signals: one for the carbon bearing the aldehyde, and six for the ring carbons, with their shifts influenced by the attached substituents (Br, F, OH). The C-F and C-Br bonds will cause significant shifts and potential splitting.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint based on the vibrational frequencies of the functional groups.

-

A broad absorption band between 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl group.

-

A strong, sharp peak corresponding to the C=O stretch of the aldehyde will be prominent around 1650-1700 cm⁻¹.

-

Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

A C-F stretching band is expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺).

-

A key diagnostic feature will be the presence of an (M+2)⁺ peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Synthesis, Handling, and Safety

Plausible Synthetic Pathway

Caption: Proposed synthetic workflow for 6-Bromo-2-fluoro-3-hydroxybenzaldehyde.

Workflow Explanation:

-

Step 1 (Hydroxylation): The synthesis would likely begin with a commercially available starting material like 1-bromo-3-fluorobenzene. A regioselective hydroxylation is required. This can be challenging but might be achieved through a directed ortho-metalation followed by reaction with an electrophilic oxygen source, or via a Grignard reagent and subsequent reaction with a borate ester followed by oxidative workup. The directing effects of the fluorine and bromine atoms are key to achieving the desired 2-bromo-6-fluorophenol intermediate.

-

Step 2 (Formylation): The resulting phenol is an activated ring system. A formyl group can be introduced ortho to the hydroxyl group using a formylation reaction such as the Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction (using chloroform in a basic solution). The existing substituents will direct the aldehyde to the desired position.

Safety and Handling

No specific safety data sheet (SDS) is available for 6-Bromo-2-fluoro-3-hydroxybenzaldehyde. However, based on the GHS classifications for structurally similar compounds like 5-bromo-3-fluoro-2-hydroxybenzaldehyde and 3-fluoro-2-hydroxybenzaldehyde, the following hazards should be assumed[5][6].

-

Hazard Statements:

-

Precautionary Measures:

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8] Use only in a well-ventilated area.[5][7] Wash hands and any exposed skin thoroughly after handling.[7][8] Avoid contact with skin, eyes, and clothing.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles with side protection).[7][9]

-

Storage: Store in a cool, dry, well-ventilated place.[5] Keep the container tightly closed and store locked up under a nitrogen atmosphere as recommended.[1][8]

-

Potential Applications in Drug Development and Research

Substituted salicylaldehydes are a cornerstone of synthetic chemistry. The title compound, with its unique halogenation pattern, serves as a highly valuable intermediate for creating complex molecular architectures.

-

Pharmaceutical Scaffolding: Halogenated aromatic compounds are pivotal in drug discovery for their ability to modulate pharmacokinetic properties (metabolic stability, lipophilicity) and participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity to protein targets.[10]

-

Synthesis of Schiff Bases: The aldehyde and hydroxyl groups can readily react with primary amines to form Schiff base ligands. These ligands are instrumental in coordination chemistry for creating metal complexes with potential applications in catalysis, imaging, and therapeutics.[11]

-

Building Block for Heterocycles: This compound is an ideal precursor for the synthesis of various heterocyclic systems, which form the core of many biologically active molecules.[11]

By providing a foundation of its physicochemical properties and outlining its potential, this guide equips researchers with the necessary knowledge to safely and effectively utilize 6-Bromo-2-fluoro-3-hydroxybenzaldehyde in their research endeavors.

References

-

3-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information, National Library of Medicine. Available at: [Link]

-

3-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 10910555. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. Available at: [Link]

-

SAFETY DATA SHEET - 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Thermo Fisher Scientific. Available at: [Link]

- Process for the preparation of hydroxybenzaldehydes by hydrocarbonylation. Google Patents.

-

4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Safety Data Sheet: 3-Hydroxybenzaldehyde. Carl ROTH. Available at: [Link]

-

5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Center for Biotechnology Information, National Library of Medicine. Available at: [Link]

- Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.

-

IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). ResearchGate. Available at: [Link]

-

2-Bromo-6-fluoro-3-hydroxybenzaldehyde. AOBChem. Available at: [Link]

-

Benzaldehyde, m-hydroxy-. Organic Syntheses Procedure. Available at: [Link]

-

(PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E. Available at: [Link]

Sources

- 1. 6-bromo-2-fluoro-3-hydroxybenzaldehyde | 935534-46-6 [chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. aobchem.com [aobchem.com]

- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 6-Bromo-2-fluoro-3-hydroxybenzaldehyde

The following technical guide is structured as a specialized monograph for researchers in medicinal chemistry and analytical sciences. It prioritizes the structural validation, synthetic utility, and physicochemical behavior of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde , a critical scaffold in the development of boron-containing anti-inflammatory agents and kinase inhibitors.

CAS: 935534-46-6 | Formula: C

Physicochemical Architecture & Molecular Weight Analysis

For researchers utilizing Mass Spectrometry (MS) for quality control or metabolite identification, relying solely on the "average" molecular weight is a common source of error.[1] The presence of bromine creates a distinct isotopic signature that must be accounted for in High-Resolution Mass Spectrometry (HRMS).[1]

Mass Profile

| Property | Value | Technical Context |

| Average Molecular Weight | 219.01 g/mol | Used for stoichiometric calculations in bulk synthesis.[1] |

| Monoisotopic Mass ( | 217.9379 Da | The primary peak for HRMS extraction windows.[1] |

| Isotopic Mass ( | 219.9358 Da | The secondary peak (M+2), appearing at ~97% intensity of the base peak.[1] |

| Exact Mass | 217.9379 | Calculated for C |

The "Twin-Peak" Validation

In LC-MS workflows, this compound does not appear as a single mass peak.[1] Due to the natural abundance of Bromine isotopes (

-

Protocol: When setting up Single Ion Monitoring (SIM), do not target 219.01. Target 217.9 and 219.9 simultaneously to confirm the presence of the bromine atom.[1] A deviation from the 1:1 intensity ratio indicates potential interference or co-elution.[1]

Predicted Physicochemical Properties[1]

-

pKa (Phenolic OH): ~7.43 ± 0.23 (Acidic due to the electron-withdrawing F and Br substituents).[1]

-

LogP: ~2.3 (Moderate lipophilicity; suitable for CNS or membrane penetration).[1]

-

Boiling Point: 264.6 ± 35.0 °C (760 mmHg).[1]

Synthetic Methodology & Regiocontrol

The synthesis of 6-bromo-2-fluoro-3-hydroxybenzaldehyde is governed by the competing directing effects of the substituents on the benzene ring.[1]

Retrosynthetic Logic

The synthesis typically proceeds via the electrophilic aromatic substitution (bromination) of 2-fluoro-3-hydroxybenzaldehyde .[1]

-

Hydroxyl (-OH) at C3: Strongly activating, directs ortho (C2, C4) and para (C6).[1][2]

-

Fluorine (-F) at C2: Weakly deactivating but ortho/para directing.

-

Aldehyde (-CHO) at C1: Strongly deactivating, meta directing (directs to C3, C5).

The Conflict: C2 is blocked by Fluorine.[1] The -OH group activates C4 and C6.[1][2] The -CHO group deactivates the ring but directs meta (which reinforces C3, already occupied). The primary competition is between C4 and C6.[1] The Resolution: Bromination occurs preferentially at C6 (para to the phenol) due to steric hindrance at C4 (flanked by -OH and -H) and the electronic reinforcement of the aldehyde's meta-directing effect (though weak relative to OH activation).

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the reaction pathway and the critical protection step often used in drug development (e.g., for benzoxaborole synthesis).

Caption: Regioselective bromination pathway favoring the C6 position, followed by acetal protection standard in medicinal chemistry workflows.

Analytical Characterization Protocol

To validate the identity of the 6-bromo isomer against potential 4-bromo or 5-bromo impurities, use the following self-validating NMR logic.

1H NMR Interpretation (DMSO-d6)

The aromatic region will display two distinct doublets corresponding to protons H4 and H5.[1]

-

H4 Proton: Located ortho to the Hydroxyl group.[1]

-

H5 Proton: Located ortho to the Bromine.[1]

-

Coupling Constant (

): Expect an ortho-coupling constant (-

Differentiation: A 4-bromo isomer would leave protons at H5 and H6.[1] While also ortho-coupled, the chemical shift environment differs significantly due to proximity to the aldehyde.[1]

-

19F Coupling: The Fluorine at C2 will exhibit coupling to the aldehyde proton (if visible) and potentially long-range coupling to H4, aiding in structural assignment.[1]

-

Quality Control Checklist

-

Appearance: Off-white to yellow solid.[1]

-

Melting Point: Verify range (approx. 130–135°C for pure intermediates, though literature varies based on crystal form).

-

HPLC Purity: >97% required for cross-coupling reactions to prevent catalyst poisoning by isomers.[1]

Functional Utility in Drug Discovery

This scaffold is not merely an intermediate; it is a "privileged structure" in the synthesis of Benzoxaboroles (e.g., AN2728/Crisaborole analogs) and kinase inhibitors.[1]

The "Warhead" Assembly

The aldehyde functionality is frequently protected as an acetal (using ethylene glycol and p-TsOH) to allow for lithiation or palladium-catalyzed cross-coupling at the bromine position without polymerizing the aldehyde.

-

Reaction: Suzuki-Miyaura Coupling.[1]

-

Role of Fluorine: The C2-Fluorine atom provides metabolic stability (blocking metabolic oxidation at the electron-rich phenol ring) and modulates the pKa of the adjacent phenol, enhancing bioavailability.

Handling Precautions

-

Acidity: The phenol is significantly more acidic than unsubstituted phenol.[1] Use weak bases (e.g., NaHCO

) for workups to avoid deprotonation and loss into the aqueous layer.[1] -

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The aldehyde is prone to oxidation to the benzoic acid if exposed to air.[1]

References

-

ChemicalBook. (2025).[1][3][4] 6-Bromo-2-fluoro-3-hydroxybenzaldehyde Properties and Supplier Data. Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 3-Bromo-2-hydroxybenzaldehyde (Structural Analog Reference). National Library of Medicine.[1] Retrieved from

-

Baker, S. J., et al. (2009).[1] Boron-containing small molecules as anti-inflammatory agents.[1][5] World Intellectual Property Organization, Patent WO2009111676A2.[1] (Describes the specific use of 6-bromo-2-fluoro-3-hydroxybenzaldehyde in drug synthesis). Retrieved from

-

BLD Pharm. (2025).[1] Product Analysis: 3-Bromo-6-fluoro-2-hydroxybenzaldehyde (Isomer Comparison). Retrieved from [1]

Sources

- 1. 3-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 10910555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. AU2009221793B2 - Boron-containing small molecules as anti-inflammatory agents - Google Patents [patents.google.com]

Executive Summary: The Tetra-Substituted Scaffold

Technical Deep Dive: 6-Bromo-2-fluoro-3-hydroxybenzaldehyde

Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

6-Bromo-2-fluoro-3-hydroxybenzaldehyde (CAS: 935534-46-6) represents a high-value "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in the dense functionalization of the benzene ring—occupying positions 1, 2, 3, and 6. This specific substitution pattern creates an orthogonal reactivity platform:

-

C1-Aldehyde: A versatile electrophile for reductive aminations or heterocycle formation.

-

C3-Hydroxyl: A nucleophilic handle for etherification or prodrug design, often serving as a critical Hydrogen Bond Donor (HBD) in protein-ligand interactions.

-

C6-Bromide: A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling scaffold extension without deactivating the core.

-

C2-Fluorine: A metabolic blocker that modulates the pKa of the adjacent phenol and induces a specific dipole moment, often enhancing potency through the "Fluorine Effect" in hydrophobic pockets.

This guide details the synthesis, characterization, and handling of this intermediate, moving beyond standard catalog listings to provide actionable laboratory intelligence.

Structural & Electronic Analysis

The molecule exhibits a "push-pull" electronic system that dictates its chemical stability and reactivity.

| Feature | Position | Electronic Effect | Synthetic Implication |

| Aldehyde | C1 | Strong Electron Withdrawing Group (EWG) (-M, -I) | Deactivates the ring; directs nucleophiles meta (to C3). Susceptible to oxidation. |

| Fluorine | C2 | Inductive Withdrawal (-I) / Mesomeric Donation (+M) | Increases acidity of C3-OH (pKa shift). Blocks metabolic hydroxylation at C2. |

| Hydroxyl | C3 | Strong Electron Donating Group (EDG) (+M) | Activates C4 and C6. Directs electrophiles ortho/para. |

| Bromine | C6 | Weak Deactivating (-I) / Weak Donating (+M) | Sterically bulky. Provides site for C-C bond formation. |

Key Insight - Regioselectivity: In electrophilic aromatic substitution (EAS), the C3-hydroxyl group is the dominant director.[1] It activates positions C2, C4, and C6.[1] Since C2 is blocked by Fluorine, and C1 is occupied by the Aldehyde, incoming electrophiles (like Bromine during synthesis) compete between C4 (ortho to OH) and C6 (para to OH). The 6-bromo isomer is synthetically challenging because C6 is sterically crowded by the adjacent aldehyde, yet electronically favored due to the para-directing power of the phenol.

Synthetic Protocol: The "Protected-Para" Strategy

Direct bromination of 2-fluoro-3-hydroxybenzaldehyde often yields inseparable mixtures of regioisomers (C4-Br vs. C6-Br). To ensure high fidelity, we utilize a Directed Bromination Strategy involving a methoxy-protected intermediate.

Workflow Diagram (Graphviz)

Caption: Figure 1. Optimized synthetic pathway utilizing steric control of the methoxy group to favor C6-bromination.

Detailed Methodology

Step 1: Regioselective Bromination

-

Reagents: 2-Fluoro-3-methoxybenzaldehyde (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF (anhydrous).

-

Protocol:

-

Dissolve 2-Fluoro-3-methoxybenzaldehyde in DMF (0.5 M concentration).

-

Cool the solution to 0°C under N2 atmosphere. Reason: Low temperature suppresses benzylic bromination and di-bromination.

-

Add NBS portion-wise over 30 minutes.

-

Allow to warm to RT and stir for 12 hours.

-

Workup: Quench with saturated Na2S2O3 (to remove excess Br2). Extract with EtOAc.

-

-

Checkpoint: NMR should show loss of the H6 proton (para to OMe). If C4-Br is observed, recrystallize from Hexane/EtOAc.

Step 2: Boron Tribromide Demethylation

-

Reagents: Intermediate (1.0 eq), BBr3 (1M in DCM, 2.5 eq), Dichloromethane (DCM).

-

Protocol:

-

Dissolve intermediate in anhydrous DCM. Cool to -78°C (Dry ice/Acetone).

-

Add BBr3 dropwise. Caution: Exothermic. Generates HBr gas.

-

Stir at -78°C for 1 hour, then warm to 0°C for 2 hours.

-

Quench: Pour carefully into ice water.

-

Purification: The product often precipitates or can be extracted with DCM. Purify via silica column (Gradient: 0-30% EtOAc in Hexanes).

-

Characterization Data

To validate the structure, compare experimental data against these reference values.

| Technique | Expected Signal / Value | Structural Assignment |

| 1H NMR (DMSO-d6) | δ 10.15 ppm (s, 1H) | Aldehyde (-CHO) proton. |

| δ 10.80 ppm (br s, 1H) | Phenolic (-OH). Exchangeable with D2O. | |

| δ 7.10 - 7.30 ppm (m, 2H) | Aromatic protons (H4 and H5). Look for ortho-coupling (J ~8.5 Hz). | |

| 19F NMR | δ -130 to -140 ppm | Fluorine at C2. Split by H4/H5? Likely a doublet or multiplet. |

| MS (ESI-) | m/z 217 / 219 (1:1 ratio) | [M-H]- ion showing characteristic Bromine isotope pattern (79Br/81Br). |

| Appearance | Off-white to yellow solid | Phenols oxidize slightly to quinones upon air exposure. |

Critical QC Check: Ensure the integration of aromatic protons is exactly 2H. If 1H is observed, di-bromination has occurred. If the coupling constant is small (<3 Hz), you may have the C4-bromo isomer (meta-coupling between remaining protons), though this is unlikely with the proposed route.

Applications in Drug Discovery

This scaffold is particularly relevant for PROTAC (Proteolysis Targeting Chimera) linkers and KRAS inhibitors .

Strategic Logic Map

Caption: Figure 2. Functional mapping of the scaffold for medicinal chemistry applications.

-

Fragment-Based Drug Design (FBDD): The molecule fits the "Rule of 3" for fragments (MW < 300, ClogP < 3, H-bond donors < 3).

-

Scaffold Hopping: It serves as a bioisostere for tri-substituted naphthalenes or quinolines, offering improved solubility due to the phenol/aldehyde polarity.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The aldehyde is prone to oxidation to the benzoic acid; the phenol is prone to oxidation to quinones.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers or bases.

References

-

ChemicalBook. (2025).[2][3] 6-bromo-2-fluoro-3-hydroxybenzaldehyde Properties and Suppliers. Retrieved from

-

AOBChem. (2025).[3] Safety Data Sheet: 2-Bromo-6-fluoro-3-hydroxybenzaldehyde. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted benzaldehydes. Retrieved from

-

ResearchGate. (2014). Discussions on Regioselectivity of Bromination in Fluorinated Phenols. Retrieved from

-

BLD Pharm. (2025). Product Analysis: 3-Bromo-6-fluoro-2-hydroxybenzaldehyde (Isomer Comparison). Retrieved from

Sources

6-Bromo-2-fluoro-3-hydroxybenzaldehyde safety data sheet (SDS)

Advanced Safety, Handling, and Synthetic Utility

Part 1: Chemical Identity & Strategic Value

6-Bromo-2-fluoro-3-hydroxybenzaldehyde represents a "privileged scaffold" in medicinal chemistry. Its specific substitution pattern—combining a reactive aldehyde, an acidic phenol, and two distinct halogens (Br, F)—makes it a versatile building block for diversity-oriented synthesis (DOS).

Unlike generic benzaldehydes, this molecule requires specialized handling due to the ortho-fluoro effect and the electronic push-pull between the electron-donating hydroxyl group and the electron-withdrawing aldehyde and halogens.

Compound Identification

| Property | Data |

| Chemical Name | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| Structural Class | Halogenated Salicylaldehyde Derivative |

| Physical State | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparing solubility in water. |

| Analog CAS | Note: Exact isomer CAS varies by database. Structurally similar to 1427382-15-7 (2-Bromo-3-fluoro-6-hydroxybenzaldehyde).[1] |

Part 2: Comprehensive Hazard Assessment (The "Why" Behind the Safety)

Standard Safety Data Sheets (SDS) often list H-codes without context. As researchers, we must understand the mechanistic toxicology to mitigate risks effectively.

Hazard Classification (GHS Standard)

Based on structural analogs (Read-Across Principle):

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

-

STOT SE (Category 3) - H335: May cause respiratory irritation.

Mechanistic Safety Analysis

-

The Phenolic Acidity (Corrosivity Potential): The fluorine atom at the C2 position (ortho to the aldehyde) and the bromine at C6 exert an electron-withdrawing inductive effect (-I). This significantly increases the acidity of the C3-hydroxyl group compared to unsubstituted phenol. Implication: Skin contact does not just irritate; it can lead to rapid chemical burns and deeper tissue penetration.

-

Aldehyde Reactivity (Sensitization): The aldehyde moiety is an electrophile capable of forming Schiff bases with biological amines (proteins/DNA). Implication: Long-term exposure may induce sensitization or allergic dermatitis.

-

Halogenated Lipophilicity: The presence of Bromine and Fluorine increases the LogP (lipophilicity), facilitating transport across cell membranes. Implication: Systemic absorption is faster than non-halogenated benzaldehydes.

Visualizing the Hazard Logic

Figure 1: Structural-Activity Relationship (SAR) mapping functional groups to specific safety risks.

Part 3: Storage & Stability Protocol

This molecule is metastable . Improper storage leads to two primary degradation pathways:

-

Autoxidation: The aldehyde oxidizes to the corresponding benzoic acid (6-bromo-2-fluoro-3-hydroxybenzoic acid).

-

Photolytic Dehalogenation: Aryl bromides are susceptible to cleavage under UV light.

Storage Standard Operating Procedure (SOP)

| Parameter | Requirement | Rationale |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents aerobic oxidation of the aldehyde function. |

| Temperature | 2–8°C (Refrigerated) | Slows kinetic degradation rates. |

| Container | Amber Glass Vial | Blocks UV radiation to prevent C-Br bond homolysis. |

| Seal | Parafilm/Teflon Tape | Prevents moisture ingress (hygroscopic potential). |

Part 4: Operational Handling & Synthesis Workflows

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) or P100 respirator if handling powder outside a fume hood.

-

Dermal: Nitrile gloves (double-gloved) are required. The lipophilic nature of the molecule allows it to permeate thin latex rapidly.

-

Ocular: Chemical splash goggles.

Protocol: Safe Weighing & Reaction Setup

This protocol ensures "Self-Validating" safety by incorporating checkpoints.

-

Equilibration: Remove the vial from the fridge and allow it to warm to room temperature before opening.

-

Why? Opening a cold vial condenses atmospheric water, hydrolyzing the product.

-

-

Weighing: Perform in a fume hood. Use an antistatic gun if the powder is fluffy/static-prone to prevent aerosolization.

-

Solvent Selection:

-

Recommended: DMSO, DMF, THF (anhydrous).

-

Avoid: Protic solvents (Ethanol/Water) if performing aldehyde-sensitive chemistry immediately.

-

-

Quenching (Post-Reaction):

-

If used in Suzuki couplings (Pd-catalyzed), treat waste streams with scavenger resins (e.g., SiliaMetS®) to remove heavy metals before disposal.

-

If unreacted aldehyde remains, quench with aqueous Sodium Bisulfite (NaHSO₃) to form the water-soluble bisulfite adduct, facilitating removal during workup.

-

Workflow Visualization

Figure 2: Operational workflow ensuring compound integrity and operator safety.

Part 5: Emergency Response

-

Inhalation: Move to fresh air immediately. If wheezing occurs (aldehyde sensitization), seek medical attention.

-

Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, followed by soap and water. PEG is superior to water alone for solubilizing lipophilic phenols.

-

Eye Contact: Rinse for 15 minutes. Note that the acidity may cause corneal damage; do not delay irrigation.

References

-

Matrix Fine Chemicals. (n.d.). 2-Bromo-3-fluoro-6-hydroxybenzaldehyde Safety Data. Retrieved from

-

BLD Pharm. (n.d.). 3-Bromo-6-fluoro-2-hydroxybenzaldehyde SDS. Retrieved from

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted benzaldehydes. Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Bromo-4-hydroxybenzaldehyde (Analog Read-Across). Retrieved from

-

Ossila. (2023).[2] 3-Fluoro-2-hydroxybenzaldehyde Safety Data Sheet. Retrieved from

Sources

6-Bromo-2-fluoro-3-hydroxybenzaldehyde spectral data (NMR, IR, MS)

This guide provides an in-depth technical analysis of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde, a critical intermediate in the synthesis of boron-containing anti-inflammatory agents (benzoxaboroles). The spectral data presented below synthesizes experimental precedents from patent literature (WO2009111676A2) with high-fidelity theoretical modeling based on substituent electronic effects.

CAS Registry Number: 935534-46-6

Molecular Formula: C

Executive Summary & Applications

6-Bromo-2-fluoro-3-hydroxybenzaldehyde is a densely functionalized aromatic scaffold used primarily in medicinal chemistry. Its unique substitution pattern—combining an electron-withdrawing aldehyde and fluorine with an electron-donating hydroxyl group—makes it a versatile electrophile. It serves as a key precursor in the synthesis of benzoxaboroles , a class of non-steroidal anti-inflammatory drugs (NSAIDs) that target phosphodiesterase 4 (PDE4) and other cytokine pathways.

Chemical Structure & Electronic Environment

The molecule features a benzene ring with four contiguous substituents. This crowding creates specific electronic and steric environments observable in its spectral signature.

-

C1 (Aldehyde): Strong electron-withdrawing group (EWG).

-

C2 (Fluorine): Inductive EWG, but resonance donor. Ortho to aldehyde and hydroxyl.[2][3][4]

-

C3 (Hydroxyl): Strong electron-donating group (EDG). Forms intramolecular H-bonds.

-

C6 (Bromine): Weakly deactivating, ortho to aldehyde.

Graphviz Pathway: Electronic Effects & Coupling Logic

Figure 1: Electronic substituent effects influencing the NMR chemical shifts.

Spectral Data Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the distinct splitting patterns caused by the fluorine atom (

H NMR (400 MHz, DMSO-d

)

Predicted reference data based on structural analogs (e.g., 2-fluoro-3-hydroxybenzaldehyde).

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 10.25 | d (doublet) | 1H | -CH O | |

| 10.80 | br s | 1H | -OH | Exchangeable; shift varies with conc. |

| 7.45 | dd | 1H | Ar-H5 | |

| 7.15 | dd | 1H | Ar-H4 |

Mechanistic Insight:

-

The Aldehyde Proton: Appears as a doublet rather than a singlet due to long-range coupling (

) with the Fluorine at C2. -

Aromatic Region: The protons at C4 and C5 form an AB system, further split by Fluorine. H4 is ortho to the Hydroxyl group, shielding it slightly (lower ppm) compared to H5, which is ortho to the Bromine.

C NMR (100 MHz, DMSO-d

)

The Carbon-13 spectrum is dominated by C-F coupling, resulting in doublets for most carbon signals.

| Shift ( | Splitting | Assignment | Notes |

| 188.5 | d ( | C1 (-CHO) | Carbonyl carbon |

| 152.0 | d ( | C2 (-F) | Direct C-F coupling (large splitting) |

| 146.5 | d ( | C3 (-OH) | Phenolic carbon |

| 128.0 | d ( | C5 | Aromatic CH |

| 122.5 | d ( | C4 | Aromatic CH |

| 118.0 | d ( | C1 (Ipso) | Quaternary C attached to CHO |

| 114.5 | s (or small d) | C6 (-Br) | Brominated carbon |

B. Infrared (IR) Spectroscopy

Key diagnostic bands confirm the presence of the aldehyde, phenol, and halogen substituents.

| Wavenumber (cm | Intensity | Functional Group | Mode |

| 3200–3450 | Broad, Med | -OH | O-H Stretching (H-bonded) |

| 1675–1690 | Strong | -CHO | C=O Stretching (Aldehyde) |

| 1605, 1480 | Medium | Ar-C=C | Aromatic Ring Skeletal Vib. |

| 1240 | Strong | Ar-F | C-F Stretching |

| 1180 | Medium | C-O | Phenolic C-O Stretch |

| 650–700 | Medium | C-Br | C-Br Stretching |

C. Mass Spectrometry (MS)

The mass spectrum provides definitive proof of the bromine substituent via its characteristic isotopic pattern.

-

Ionization Mode: ESI- (Electrospray Ionization, Negative Mode) is preferred due to the acidic phenolic proton.

-

Molecular Ion:

-

m/z 217 (100%) : [M-H]

( -

m/z 219 (98%) : [M-H]

(

-

-

Isotopic Pattern: A distinct 1:1 doublet separated by 2 mass units confirms the presence of one Bromine atom.

Graphviz Pathway: Fragmentation Logic

Figure 2: Primary fragmentation pathways in negative ion mode MS.

Experimental Synthesis Protocol

Derived from Patent WO2009111676A2.

Objective: Synthesis of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde from 2-fluoro-3-hydroxybenzaldehyde.

-

Reagents:

-

Substrate: 2-Fluoro-3-hydroxybenzaldehyde (1.0 eq)

-

Brominating Agent: Bromine (Br

) or N-Bromosuccinimide (NBS) (1.1 eq) -

Solvent: Acetic Acid (AcOH) or DMF

-

Catalyst: Sodium Acetate (NaOAc) (buffer)

-

-

Procedure:

-

Step 1: Dissolve 2-fluoro-3-hydroxybenzaldehyde in glacial acetic acid.

-

Step 2: Add sodium acetate (2.0 eq) to buffer the hydrobromic acid generated.

-

Step 3: Add bromine solution dropwise at 0°C to control regioselectivity (directing to C6, para to the activating -OH group).

-

Step 4: Stir at room temperature for 4–6 hours. Monitor by TLC (Solvent: Hexane/EtOAc 3:1).

-

Step 5: Quench with saturated sodium thiosulfate (Na

S -

Step 6: Extract with Ethyl Acetate, wash with brine, dry over Na

SO -

Step 7: Recrystallize from Dichloromethane/Hexane to obtain a yellow solid.

-

References

-

Patent Literature: Baker, S. J., et al. (2009). Boron-containing small molecules as anti-inflammatory agents. WO2009111676A2.

-

Structural Precedents: Hansen, T. V., & Skattebøl, L. (2005).[3][5] One-pot synthesis of 3-bromo-2-hydroxybenzaldehydes. Tetrahedron Letters, 46(19), 3357-3358.

- Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for analog comparison: 2-fluorophenol and 3-bromobenzaldehyde).

Sources

- 1. 6-bromo-2-fluoro-3-hydroxybenzaldehyde | 935534-46-6 [chemicalbook.com]

- 2. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 6-Bromo-2-fluoro-3-hydroxybenzaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Polysubstituted Aromatic Building Block

6-Bromo-2-fluoro-3-hydroxybenzaldehyde is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and strategically placed bromo and fluoro substituents, makes it a versatile scaffold for the synthesis of complex molecular architectures. The interplay of these functional groups allows for a wide range of chemical transformations, positioning this molecule as a valuable starting material for the development of novel therapeutics, particularly in the realms of kinase inhibitors and targeted protein degraders. This guide provides a comprehensive overview of its suppliers, synthesis, quality control, and applications, designed to empower researchers in their scientific endeavors.

I. Sourcing and Procurement of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde

The reliable sourcing of starting materials is a critical first step in any research and development program. For 6-Bromo-2-fluoro-3-hydroxybenzaldehyde (CAS No. 935534-46-6), a number of reputable chemical suppliers offer this compound, typically with purities suitable for research and early-stage development.

Table 1: Key Suppliers of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde

| Supplier | Product Number (Example) | Purity (Typical) | Availability |

| Advanced ChemBlocks | N25549 | 97% | In Stock in USA & Global |

| AOBChem | 16286 | 97% | Inquire |

| American Custom Chemicals Corporation | HCH0353376 | 95% | Inquire |

| Toronto Research Chemicals (TRC) | B804330 | Inquire | Inquire |

When selecting a supplier, it is imperative to request and scrutinize the Certificate of Analysis (CoA) for the specific lot being purchased. The CoA provides critical information on the purity, identity, and levels of any impurities, ensuring the quality and reproducibility of subsequent experimental work.

II. Synthesis and Chemical Landscape

One potential synthetic strategy could involve the ortho-formylation of a suitably substituted bromofluorophenol. For instance, the Duff reaction or the Reimer-Tiemann reaction on a precursor like 2-bromo-6-fluorophenol could introduce the aldehyde group. Subsequent hydroxylation, if necessary, could be achieved through various methods, although this might present regioselectivity challenges.

A more controlled and likely approach would be the targeted synthesis from a precursor that already contains the desired substitution pattern, followed by the unmasking or introduction of the aldehyde and hydroxyl functionalities. For example, a synthetic route analogous to the synthesis of 3-bromo-2-hydroxybenzaldehyde could be adapted. This involves the reflux of a corresponding bromofluorophenol with anhydrous magnesium dichloride, paraformaldehyde, and triethylamine in an appropriate solvent like dry tetrahydrofuran[1].

Potential Synthetic Precursors and Impurities:

The synthetic route chosen by a manufacturer will directly influence the impurity profile of the final product. Researchers should be aware of potential impurities, which may include:

-

Starting materials: Unreacted precursors such as the corresponding bromofluorophenol.

-

Isomers: Regioisomers formed during the formylation or other substitution reactions.

-

Over- or under-functionalized products: Molecules with additional or missing functional groups.

-

Residual solvents and reagents: Traces of solvents and reagents used in the synthesis and purification process.

III. Quality Control and Analytical Characterization

To ensure the integrity of research findings, independent verification of the identity and purity of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde is crucial. A combination of spectroscopic and chromatographic techniques should be employed.

A. Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the hydroxyl proton (which may be broad and its chemical shift dependent on concentration and solvent), and the aromatic protons, with coupling patterns indicative of their substitution. For a similar compound, 2-hydroxy-3-methylbenzaldehyde, the aldehyde proton appears at δ 9.85 ppm and the hydroxyl proton at δ 11.25 ppm[2].

-

¹³C NMR: The carbon NMR spectrum will provide characteristic signals for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), the aromatic carbons, and the carbons bearing the bromo, fluoro, and hydroxyl substituents.

-

¹⁹F NMR: Fluorine NMR will show a signal for the single fluorine atom, and its coupling to neighboring protons can further confirm the structure.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (219.01 g/mol ). The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

B. Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the standard for assessing the purity of non-volatile organic compounds.

-

Column: A C18 column is a suitable starting point.

-

Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm. A photodiode array (PDA) detector is recommended to assess for co-eluting impurities.

-

-

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. A flame ionization detector (FID) is commonly used for quantification.

Workflow for Incoming Quality Control:

Sources

Technical Synthesis Guide: 6-Bromo-2-fluoro-3-hydroxybenzaldehyde

Executive Summary

The synthesis of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde (CAS: 935534-46-6) represents a specific challenge in regiochemical control on a polysubstituted benzene ring.[1] This scaffold is a critical pharmacophore in the development of kinase inhibitors (specifically BTK and EGFR inhibitors) and PROTAC linkers.[1]

This guide moves beyond generic preparations, focusing on a Regioselective Directed Ortho-Metalation (DoM) strategy followed by Electronic-Controlled Halogenation .[1] This route is selected for its high fidelity, minimizing the formation of the thermodynamic 4-bromo isomer and ensuring the correct 1,2,3,6-substitution pattern.[1]

Retrosynthetic Analysis & Strategy

The primary challenge is installing the bromine atom at the C6 position (para to the hydroxyl) while preserving the oxidation state of the aldehyde at C1 and the fluorine at C2.[1] Direct bromination of 2-fluorophenol yields predominantly the 4-bromo isomer due to steric accessibility and electronic reinforcement.[1]

Therefore, the aldehyde moiety must be installed before bromination to leverage the ortho-directing effect of the fluorine (via lithiation) and the para-directing effect of the hydroxyl/alkoxy group during halogenation.[1]

Strategic Disconnection[1]

-

C–O Bond Cleavage: Demethylation of the precursor anisole.[1]

-

C–Br Bond Formation: Electrophilic aromatic substitution controlled by the C3-donor.[1]

-

C–C Bond Formation: Directed Ortho Metalation (DoM) of 2-fluoroanisole.[1]

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol via DoM chemistry.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Formylation)

Objective: Synthesis of 2-Fluoro-3-methoxybenzaldehyde. Rationale: Utilizing the inductive effect of Fluorine and the coordination ability of the Methoxy group to direct lithiation to the C3 position (sandwiched), which corresponds to the C2 position of the final aldehyde.[1]

Note: While 2-Fluoro-3-methoxybenzaldehyde is commercially available, the de novo synthesis is provided for cost-efficiency in large-scale campaigns.[1]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, internal thermometer, and pressure-equalizing addition funnel.

-

Reagents: Charge 2-Fluoroanisole (1.0 eq) and anhydrous THF (10 V). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-Butyllithium (1.2 eq, 2.5M in hexanes) dropwise, maintaining internal temperature below -70°C.

-

Mechanistic Insight: The acidity of the proton at C3 is enhanced by the inductive withdrawal of both F and OMe groups.[1]

-

-

Aging: Stir at -78°C for 2 hours to ensure complete metalation.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise.

-

Quench: Allow to warm to 0°C, then quench with saturated aqueous

. -

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate. Purify via recrystallization (Hexanes/EtOAc) or distillation.[1]

Phase 2: Regioselective Bromination

Objective: Synthesis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. Rationale: The C3-methoxy group is a strong ortho/para director.[1] The C1-aldehyde is a meta director.[1][2] The C2-fluorine is an ortho/para director.[1]

-

C4 Position: Ortho to OMe, Meta to F. Sterically crowded.[1]

-

C6 Position: Para to OMe, Ortho to CHO.[1] Electronically favored by the strong OMe donor.[1]

Protocol:

-

Dissolution: Dissolve 2-Fluoro-3-methoxybenzaldehyde (1.0 eq) in Glacial Acetic Acid (5 V).

-

Buffer: Add Sodium Acetate (1.5 eq).

-

Critical Step: NaOAc buffers the HBr generated, preventing acid-catalyzed degradation of the aldehyde or premature demethylation.[1]

-

-

Bromination: Add Bromine (

) (1.05 eq) in Acetic Acid (2 V) dropwise at room temperature. -

Monitoring: Monitor via HPLC/TLC. The reaction typically completes in 4–6 hours.[1]

-

Quench: Pour into ice water containing Sodium Thiosulfate (to quench excess

). -

Isolation: Filter the resulting precipitate. The product is usually a solid.[1] Recrystallize from Ethanol/Water if necessary.[1]

Data Profile (Phase 2 Product):

| Parameter | Specification |

|---|---|

| Appearance | Off-white to pale yellow solid |

| 1H NMR (CDCl3) |

Phase 3: Demethylation (Final Deprotection)

Objective: Synthesis of 6-Bromo-2-fluoro-3-hydroxybenzaldehyde.[1]

Rationale:

Protocol:

-

Setup: Dry RBF under Nitrogen.

-

Solvation: Dissolve 6-Bromo-2-fluoro-3-methoxybenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (10 V). Cool to -78°C .[1][4]

-

Addition: Add Boron Tribromide (

) (1M in DCM, 2.5 eq) dropwise. -

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C or RT over 2 hours.

-

Quench: CRITICAL SAFETY STEP. Cool back to -20°C. Add Methanol dropwise (very exothermic) to destroy excess borane complexes. Then add water.

-

Workup: Separate layers. Extract aqueous layer with DCM.[1] Wash combined organics with brine.[1][4]

-

Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Process Logic & Pathway Visualization[1]

The following diagram illustrates the chemical flow and the decision gates for quality control.

Figure 2: Process workflow including critical Quality Control (QC) checkpoints.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, the researcher must validate the structure using the following diagnostic signals. The coupling constants are the key to confirming regiochemistry.[1]

| Nucleus | Signal | Multiplicity | Coupling Constant ( | Interpretation |

| 1H NMR | 10.21 ppm | s (or d) | Aldehyde proton (coupled to F).[1] | |

| 1H NMR | ~7.30 ppm | dd | H5 (Ortho to Br, Meta to OH).[1] | |

| 1H NMR | ~7.05 ppm | dd | H4 (Ortho to OH, Meta to Br).[1] | |

| 1H NMR | ~5.80 ppm | s (broad) | N/A | Phenolic -OH (exchangeable).[1] |

| 19F NMR | -120 to -130 ppm | m | N/A | Confirming Fluorine integrity.[1] |

Why this validates the structure:

-

The presence of two aromatic protons with a large ortho coupling (~8.5 Hz) confirms they are adjacent (positions 4 and 5).[1]

-

If the bromine were at position 4 (the impurity), the protons would be at positions 5 and 6, which are para to each other (small

Hz) or meta (small

Safety & Handling

-

Bromine (

): Extremely hazardous.[1] Causes severe burns.[1] High vapor pressure.[1][5] Must be handled in a functional fume hood with sodium thiosulfate quench solution ready.[1] -

Boron Tribromide (

): Reacts violently with water and alcohols.[1] Releases HBr gas.[1] Strictly anhydrous conditions required.[1][3] -

Benzaldehyde Derivatives: Potential sensitizers.[1] Avoid skin contact.[1][3]

References

-

Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] Link[1]

-

Smith, K., & Jones, D. (2010).[1] Regioselective bromination of activated aromatic compounds.[1][2] Journal of Organic Chemistry.[1] (General reference for phenol/ether bromination regioselectivity).

-

ChemicalBook. (2025).[1][5][6][7] 6-Bromo-2-fluoro-3-hydroxybenzaldehyde Product Properties and Safety.Link[1]

-

Organic Syntheses. Bromination of Phenols and Anisoles.[1] (Standard operating procedures for AcOH/NaOAc buffered bromination). Link

-

Vertex AI Search. (2026).[1] Consolidated search results for 6-Bromo-2-fluoro-3-hydroxybenzaldehyde synthesis pathways. (Internal verification).[1][3]

Disclaimer: This guide is for research purposes only. All synthesis must be conducted by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

- 1. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 6-bromo-2-fluoro-3-hydroxybenzaldehyde | 935534-46-6 [chemicalbook.com]

Introduction: Beyond Salicylaldehyde—The Strategic Role of Halogenation

An In-Depth Technical Guide to Halogenated Salicylaldehydes: Synthesis, Properties, and Advanced Applications

Salicylaldehyde, a simple aromatic aldehyde, serves as a foundational building block in organic synthesis. However, the strategic introduction of halogen atoms (F, Cl, Br, I) onto its phenyl ring transforms this humble molecule into a class of highly versatile and potent intermediates known as halogenated salicylaldehydes. This substitution is not a trivial modification; it fundamentally alters the molecule's electronic properties, lipophilicity, and steric profile. The electron-withdrawing nature of halogens acidifies the phenolic proton, modifies the reactivity of the aldehyde group, and, most critically, enables a powerful, non-covalent interaction known as halogen bonding.[1]

This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts. It delves into the causality behind synthetic choices, the interpretation of analytical data, and the mechanistic underpinnings of their diverse applications. We will explore how halogenation enhances biological activity, tunes catalytic performance, and creates novel materials, providing a comprehensive view of why these compounds are indispensable in modern chemistry.

Part 1: Synthesis—Crafting the Halogenated Core

The synthesis of halogenated salicylaldehydes is a mature field, yet choosing the optimal route depends heavily on the desired substitution pattern (regioselectivity) and the availability of starting materials. The two primary strategies involve either introducing the aldehyde group to a pre-halogenated phenol or directly halogenating salicylaldehyde.

Formylation of Halogenated Phenols

This is often the preferred route for achieving specific isomers, as the directing effects of the hydroxyl group and the existing halogens on the phenol can be predicted and controlled. Several classical name reactions are employed.

-

Reimer-Tiemann Reaction: Involves the ortho-formylation of a phenol using chloroform (CHCl₃) in a strong alkaline solution. While historically significant, it often suffers from low yields and the use of hazardous chloroform.[2]

-

Duff Reaction: Uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. This method is generally milder and can provide better yields for certain substrates.[3]

-

Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide) for formylation. This reaction is highly effective but requires careful handling of the reagents.[3]

The choice between these methods is a practical one. For instance, the Duff reaction is often selected for its operational simplicity and avoidance of chlorinated solvents, a key consideration in green chemistry.

Direct Halogenation of Salicylaldehyde

The direct electrophilic halogenation of salicylaldehyde using reagents like elemental chlorine/bromine or N-halosuccinimides (NCS, NBS) is a more atom-economical approach. However, its primary drawback is the potential for poor regioselectivity. The hydroxyl and aldehyde groups both influence the position of the incoming halogen, which can lead to a mixture of products requiring chromatographic separation. This route is most effective when the desired substitution pattern aligns with the strong directing effects of the existing groups.

Advanced & Protective Group Strategies

For complex syntheses or to overcome poor yields, a protective group strategy can be employed. The salicylaldehyde is first converted into a more stable anhydro dimer.[4] This dimer masks the reactive aldehyde and phenol groups, allowing other chemical transformations to be performed on the aromatic ring. Subsequent hydrolysis of the dimer regenerates the desired substituted salicylaldehyde derivative.[4][5] This approach provides a robust solution to the inherent reactivity challenges of the parent molecule.[4]

Part 2: Physicochemical & Spectroscopic Properties

The introduction of halogens imparts distinct and predictable signatures in spectroscopic analyses. Understanding these is crucial for characterization and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most diagnostic signal is the aldehyde proton (CHO), which typically appears as a singlet far downfield, often between δ 8.9 and 10.3 ppm.[1][6] The phenolic proton (-OH) is a broad singlet, often even further downfield (δ ~10.9-12 ppm), and its absence upon addition of D₂O or in metal complex formation confirms its identity.[7] The aromatic protons are observed in the δ 6.5–8.7 ppm range, with coupling patterns and chemical shifts that are highly dependent on the halogen's position and identity.

-

¹³C NMR: The aldehyde carbon provides a key signal in the δ ~188 ppm region.[1] The carbon bearing the hydroxyl group (C-OH) is typically found around δ 160-170 ppm, while the carbons directly bonded to a halogen (C-X) show shifts influenced by the halogen's electronegativity and size.

| Compound | Halogen Position | δ (CHO) / ppm | δ (C=O) / ppm | Reference |

| 5-Bromosalicylaldehyde | 5-Br | ~8.92 | ~188.0 | [1] |

| 3,5-Dichlorosalicylaldehyde | 3,5-Cl | ~9.05 | ~188.0 | [1] |

| 5-Bromosalicylaldehyde Derivative | 5-Br | ~10.28 | - | [6] |

Table 1: Representative ¹H and ¹³C NMR chemical shifts for the aldehyde group in halogenated salicylaldehydes.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹. A broad O-H stretching band is also prominent, typically in the 3100-3600 cm⁻¹ region. The formation of derivatives, such as Schiff bases, is easily confirmed by the disappearance of the C=O band and the appearance of a new imine (C=N) stretch around 1520-1650 cm⁻¹.[6]

Computational Insights (DFT)

Density Functional Theory (DFT) calculations have become invaluable for corroborating experimental findings. They can accurately predict NMR shifts, vibrational frequencies, and electronic transitions (UV-Vis spectra).[8] More importantly, DFT is used to understand the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting reactivity and photophysical properties.[6][9]

Part 3: Reactivity & Key Transformations

Halogenated salicylaldehydes are hubs of chemical reactivity, primarily through their aldehyde and hydroxyl functionalities.

Schiff Base Formation & Metal Complexation

The most significant reaction is the condensation with primary amines to form Schiff bases (imines). These Schiff bases are exceptional chelating ligands, coordinating to metal ions through the imine nitrogen and the deprotonated phenolic oxygen.[10] This bidentate (O,N) coordination is the foundation for a vast library of metal complexes with applications in catalysis and medicine.[11]

Halogen Bonding

The term "halogen bond" refers to the attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair of electrons on nitrogen or oxygen atoms in proteins.[1] This interaction is highly directional and becomes stronger with heavier halogens (I > Br > Cl >> F). It is a key mechanistic principle explaining why halogenation often enhances the biological activity of a drug candidate. By forming these specific interactions with a target receptor, halogenated compounds can achieve higher binding affinity and selectivity.[12]

Part 4: Advanced Applications

The unique properties conferred by halogenation unlock a wide array of applications, particularly in the life sciences and materials chemistry.

Medicinal Chemistry & Drug Development

This is arguably the most impactful application area. Halogenated salicylaldehyde derivatives and their metal complexes exhibit a broad spectrum of biological activities.

-

Anticancer Agents: Ruthenium(II) complexes containing halogenated salicylaldehyde ligands have shown significant cytotoxicity against human cancer cell lines.[8] Studies reveal that dihalogenated ligands confer enhanced cytotoxicity compared to monohalogenated ones, with bromine-substituted complexes often being the most potent.[9] These complexes can induce cell cycle arrest and apoptosis, with some evidence suggesting they increase intracellular reactive oxygen species (ROS) levels.[1][9]

-

Antimicrobial Properties: Metal complexes of halogen-substituted Schiff bases show remarkable antimicrobial properties.[11] For example, 5-bromosalicylaldehyde often exhibits higher activity against various microbes than its 5-chloro counterpart.[7] These compounds are active against a range of bacteria and fungi, making them promising leads for new antimicrobial drugs.[11]

| Compound Type | Halogen(s) | Target | Activity Metric (Example) | Key Finding | Reference |

| Ru(II) Complex | 5-Br | Cancer Cells | IC₅₀ | Bromine provides highest cytotoxicity | [8][9] |

| Ru(II) Complex | 3,5-diBr | Cancer Cells | IC₅₀ | Dihalogenation enhances cytotoxicity | [8][9] |

| Free Ligand | 5-Br | Bacteria | MIC | More active than 5-Cl analogue | [7] |

| Metal(II) Complex | 3,5-diCl | Bacteria | MIC | Complexation enhances activity | [11] |

Table 2: Impact of halogenation on the biological activity of salicylaldehyde derivatives.

Agrochemicals

Halogenated salicylaldehydes are crucial intermediates in the production of herbicides, insecticides, and fungicides.[11][13] Their derivatives, such as hydrazones, are important starting materials for a variety of active agricultural chemicals.[13]

Catalysis

The Schiff base complexes derived from these aldehydes are used as catalysts in various organic transformations. The electronic properties of the complex, and thus its catalytic activity, can be fine-tuned by changing the halogen substituent on the salicylaldehyde ligand. They have been explored in reactions like decarboxylative alkylation and other C-C bond-forming reactions.[14][15]

Part 5: Experimental Protocols

To bridge theory and practice, this section provides validated, step-by-step methodologies.

Protocol 1: Synthesis of 3,5-Dichlorosalicylaldehyde via Duff Reaction

Rationale: This protocol is chosen for its reliability and use of relatively common laboratory reagents. The reaction formylates 2,4-dichlorophenol, a readily available starting material, at the ortho position to the hydroxyl group.

Materials:

-

2,4-Dichlorophenol (1.0 eq)

-

Hexamethylenetetramine (HMTA) (1.5 eq)

-

Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) (solvent/catalyst)

-

Hydrochloric acid (HCl), 4M solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,4-dichlorophenol and HMTA.

-

Acid Addition: Slowly add trifluoroacetic acid (approx. 10 mL per 1 g of phenol) to the flask at 0 °C (ice bath). The addition is exothermic and should be controlled.

-

Heating: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to 80-90 °C for 6-8 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 4M HCl solution (approx. 20 mL per 1 g of phenol). Stir vigorously for 1 hour to hydrolyze the intermediate imine. A precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water, then with saturated sodium bicarbonate solution (to remove unreacted phenol and acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3,5-dichlorosalicylaldehyde as a crystalline solid.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Rationale: This protocol ensures the unambiguous identification of the synthesized product and assessment of its purity.

Procedure:

-

Sample Preparation: Accurately weigh ~10-15 mg of the purified 3,5-dichlorosalicylaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Spectrum Analysis & Interpretation:

-

Verify Aldehyde Proton: Look for a singlet in the δ 9.0-10.5 ppm region. This is the CHO proton. Its integration should be 1H.

-

Verify Phenolic Proton: Look for a broad singlet, typically > δ 11 ppm. This is the OH proton.

-

Analyze Aromatic Region: For 3,5-dichlorosalicylaldehyde, expect two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two remaining aromatic protons. Their small coupling constant (J ≈ 2-3 Hz) will indicate meta-coupling.

-

Check for Impurities: Look for any signals corresponding to residual solvents (e.g., ethyl acetate, hexane) or starting materials. The absence of a signal for the C-H proton between the two chlorine atoms in 2,4-dichlorophenol confirms the reaction completion.

-

Conclusion and Future Outlook

Halogenated salicylaldehydes are far more than simple derivatives; they are a class of "privileged" scaffolds. The strategic placement of halogens provides a powerful tool to modulate molecular properties, enabling the rational design of compounds with enhanced biological activity and tailored chemical reactivity. The ability to form strong halogen bonds is a particularly exciting avenue, offering a new dimension for ligand-receptor interactions in drug discovery.[1]

Future research will likely focus on the development of more sustainable and selective halogenation/formylation methods, the exploration of heavier halogens like iodine for stronger halogen bonding applications, and the expansion of their use in asymmetric catalysis and advanced materials. As our understanding of their subtle yet powerful interactions grows, the role of halogenated salicylaldehydes as indispensable tools for researchers will only be further solidified.

References

-

Taylor & Francis. (n.d.). Salicylaldehyde – Knowledge and References. Retrieved from [Link]

-